molecular formula C15H23ClN4 B1318280 {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride CAS No. 1158457-35-2

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride

Cat. No.: B1318280
CAS No.: 1158457-35-2
M. Wt: 294.82 g/mol
InChI Key: ALSCGHSEOQYEFU-UHFFFAOYSA-N
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Description

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, a phenyl group, and a dimethylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Propylamino Group: The propylamino group can be introduced via a nucleophilic substitution reaction using 3-bromopropylamine.

    Coupling with Phenyl Group: The phenyl group is then coupled with the imidazole derivative through a Friedel-Crafts alkylation reaction.

    Introduction of Dimethylamine: The dimethylamine moiety is introduced via reductive amination using formaldehyde and dimethylamine.

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-methyl-amine hydrochloride
  • {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-ethyl-amine hydrochloride
  • {4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-propyl-amine hydrochloride

Uniqueness

{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamine moiety, in particular, enhances its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[(3-imidazol-1-ylpropylamino)methyl]-N,N-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4.ClH/c1-18(2)15-6-4-14(5-7-15)12-16-8-3-10-19-11-9-17-13-19;/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCGHSEOQYEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCCCN2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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